1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Description
1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic small molecule characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a 2-methyl group at position 2 and a urea linker connecting the core to a 2-fluorophenyl moiety. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the urea group facilitates hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O/c1-9-6-13-16-7-10(8-20(13)19-9)17-14(21)18-12-5-3-2-4-11(12)15/h2-8H,1H3,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCFGJPHKZSZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through a condensation reaction between a suitable pyrazole derivative and a pyrimidine derivative under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrazolopyrimidine core.
Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate or a carbamate to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Anticancer Activity
The compound has been identified as a selective inhibitor of certain tyrosine kinases, including c-Met and vascular endothelial growth factor receptors (VEGFRs). These kinases play crucial roles in cell signaling and tumor angiogenesis, making this compound a significant focus in cancer research. Studies have shown that 1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea exhibits potent anti-tumor effects, particularly against non-small-cell lung cancer and hepatocellular carcinoma. The mechanism involves inhibition of angiogenesis by blocking the c-Met and VEGFR pathways, which are essential for tumor blood supply and growth.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives has revealed that modifications to the molecular structure can significantly influence their biological activity. For instance, substituents on the phenyl groups can enhance or reduce the potency of these compounds against various cancer cell lines. The exploration of different substituents has led to the identification of compounds with improved efficacy and selectivity for cancer targets .
Antiviral Properties
There is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, may exhibit antiviral properties. These compounds have been explored for their potential to inhibit viral infections through mechanisms that disrupt viral replication processes. This application is particularly relevant given the ongoing need for effective antiviral therapies in the face of emerging viral pathogens .
Fluorescent Properties
Recent studies have also investigated the optical properties of pyrazolo[1,5-a]pyrimidines as potential fluorophores. The excited-state intramolecular proton transfer (ESIPT) process observed in these compounds makes them suitable candidates for applications in imaging and sensing technologies. Their ability to emit fluorescence upon excitation could be harnessed in diagnostic applications or as markers in biological studies .
Synthetic Approaches
The synthesis of this compound involves several key steps that include the formation of the pyrazolo[1,5-a]pyrimidine core followed by urea linkage formation with appropriate phenyl substituents. Various synthetic routes have been optimized to improve yield and purity of the final product, making it accessible for further biological testing and application development.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the pyrazolopyrimidine core can contribute to its overall stability and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea ():
This analog replaces the 2-fluorophenyl group with a 2-methoxyphenyl moiety. Methoxy groups are electron-donating, reducing ring electronegativity compared to fluorine. This substitution may decrease metabolic stability due to increased susceptibility to oxidative demethylation .- N-(2-(7-((2-(2-Hydroxyethoxy)ethyl)amino)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)phenyl)methanesulfonamide (): While retaining the pyrazolo[1,5-a]pyrimidine core, this compound replaces the urea linker with a sulfonamide group and introduces a hydroxyethoxyethyl side chain. These modifications likely enhance water solubility but reduce target-binding affinity compared to urea-based analogs .
Core Heterocycle Modifications
- 3-[3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl]-2H-chromen-2-one (): This derivative substitutes the urea-linked fluorophenyl group with a coumarin (chromen-2-one) moiety. The planar coumarin system may improve fluorescence properties but reduce kinase selectivity due to non-specific π-π stacking interactions .
- 5-Chloro-6-(4-(3-(dimethylamino)propoxy)-2,6-difluorophenyl)-N-neopentyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (): Replacing the pyrazolo[1,5-a]pyrimidine core with a triazolo[1,5-a]pyrimidine alters the electron distribution and steric profile. The triazolo analog exhibits microtubule-stabilizing activity, suggesting that core heterocycle changes can shift pharmacological mechanisms entirely .
Urea-Linked Analogs
- (S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride (): This compound shares the urea linker but introduces a chloropyridine ring and a methoxyethyl group on the pyrazolo[1,5-a]pyrimidine core.
Antifungal Activity
- 2-Methyl-5-(2-hydroxy-5-fluorophenyl)-6-phenylpyrazolo[1,5-a]pyrimidine (3a) ():
This analog lacks the urea linker but shares the pyrazolo[1,5-a]pyrimidine core and fluorophenyl group. It exhibits moderate antifungal activity against Fusarium oxysporum (MIC = 32 μg/mL), suggesting that the core structure contributes to antifungal properties .
Kinase Inhibition
- 2-(2-((5-Phenyl-3-(4-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethan-1-ol (): The trifluoromethoxy group enhances metabolic stability and kinase binding affinity. This compound inhibits aryl hydrocarbon receptor (AhR) signaling (IC₅₀ = 50 nM), indicating that substituents on the phenyl ring critically modulate target engagement .
Physicochemical Properties
*Calculated using fragment-based methods.
Biological Activity
1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorinated phenyl group and a pyrazolo[1,5-a]pyrimidine moiety, which is crucial for its biological activity.
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many derivatives have shown inhibitory effects on various kinases, such as BRAF(V600E) and EGFR, which are critical in cancer signaling pathways .
- Antiviral Activity : Some studies suggest that similar compounds can inhibit viral replication, making them potential candidates for antiviral therapies .
- Antimicrobial Properties : Pyrazolo derivatives have demonstrated significant antimicrobial activity against various pathogens, indicating their potential use in treating infections .
Biological Activity Summary
The biological activities of this compound can be summarized in the following table:
Case Studies
Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Antitumor Activity : A study demonstrated that a related pyrazolo compound significantly inhibited the growth of various cancer cell lines through selective inhibition of oncogenic kinases. The study highlighted that compounds with similar structures could be optimized for enhanced efficacy against specific tumors .
- Antiviral Studies : Research focusing on pyrazolo derivatives identified several compounds with potent antiviral properties against influenza viruses. These compounds were shown to interfere with viral replication at multiple stages .
- Antimicrobial Efficacy : A series of pyrazole carboxamide derivatives were synthesized and tested against common pathogens. Results indicated that certain derivatives exhibited notable antifungal and antibacterial activities, suggesting their potential application in treating infections caused by resistant strains .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorination : The presence of a fluorine atom in the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Pyrazolo Moiety : Variations in substituents on the pyrazolo ring significantly affect biological activity; for instance, methyl substitutions can enhance potency against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
